3-(Bromomethyl)-5-fluoropyridine

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

3-(Bromomethyl)-5-fluoropyridine (CAS 120277-14-7) is a halogenated pyridine derivative characterized by a bromomethyl group at the 3-position and a fluorine atom at the 5-position of the pyridine ring. With a molecular weight of 190.01 g/mol and molecular formula C₆H₅BrFN, it serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
CAS No. 120277-14-7
Cat. No. B040289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-fluoropyridine
CAS120277-14-7
Molecular FormulaC6H5BrFN
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)CBr
InChIInChI=1S/C6H5BrFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
InChIKeyPLZOKCHSJPBRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-5-fluoropyridine (CAS 120277-14-7) | Pharmaceutical & Agrochemical Halogenated Pyridine Building Block


3-(Bromomethyl)-5-fluoropyridine (CAS 120277-14-7) is a halogenated pyridine derivative characterized by a bromomethyl group at the 3-position and a fluorine atom at the 5-position of the pyridine ring . With a molecular weight of 190.01 g/mol and molecular formula C₆H₅BrFN, it serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and agrochemical synthesis . Its dual halogenation provides a reactive handle (the benzylic bromide) and a metabolically stable, electron-withdrawing fluorine substituent that modulates the electronic properties of downstream products .

Why 3-(Bromomethyl)-5-fluoropyridine (CAS 120277-14-7) Cannot Be Casually Substituted with Other Halogenated Pyridines


Generic substitution among halogenated pyridines is invalid due to profound differences in electronic and steric environments that dictate reactivity, regioselectivity, and ultimate product profiles. The precise positioning of the bromomethyl group and fluorine atom on the pyridine ring directly influences the compound's electrophilicity, nucleophilic substitution rates, and cross-coupling efficiencies . For instance, the 3,5-substitution pattern in 3-(Bromomethyl)-5-fluoropyridine presents a distinct steric and electronic landscape compared to its 2,5- or 3,2-regioisomers, leading to divergent outcomes in key synthetic transformations [1]. Furthermore, substituting the bromine atom with chlorine drastically reduces electrophilic reactivity, limiting the scope of downstream modifications [2].

Quantitative Performance Differentiation of 3-(Bromomethyl)-5-fluoropyridine (CAS 120277-14-7)


Superior Electrophilic Reactivity of Bromomethyl Group Compared to Chloromethyl Analog

The benzylic bromide in 3-(Bromomethyl)-5-fluoropyridine is a significantly more reactive electrophile than the corresponding chloride in 3-(Chloromethyl)-5-fluoropyridine. This enhanced reactivity is crucial for efficient nucleophilic substitution reactions, enabling higher yields and broader substrate scopes under milder conditions [1].

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Regioisomer-Specific Physical Properties: Boiling Point and Density

The 3,5-substitution pattern of 3-(Bromomethyl)-5-fluoropyridine yields distinct physical properties compared to its regioisomers, such as 2-(Bromomethyl)-5-fluoropyridine. These differences are critical for purification, handling, and quality control in an industrial setting [1].

Process Chemistry Purification Quality Control

Electronic Modulation via Meta-Substituted Fluorine in 3,5-Pyridine Scaffold

The fluorine atom at the 5-position (meta to the bromomethyl group) exerts a strong electron-withdrawing inductive effect (-I) through the pyridine ring, which is distinct from the ortho/para-directing effects seen in regioisomers like 2-(Bromomethyl)-3-fluoropyridine [1]. This electronic modulation can fine-tune the pKa of the pyridine nitrogen and the reactivity of the benzylic bromide, offering a unique profile for designing metabolically stable, potent drug candidates [2].

Medicinal Chemistry Drug Design Metabolic Stability

Defined Synthetic Role in Regioselective Suzuki-Miyaura Cross-Couplings

The presence of a bromomethyl group on a fluorinated pyridine scaffold enables predictable and site-selective functionalization in Suzuki-Miyaura cross-coupling reactions [1]. While direct, head-to-head data for this specific compound are limited in the public literature, the established order of reactivity for halogenated pyridine cross-coupling partners (Ar-Br > Ar-Cl) and the well-documented ability to differentiate bromine from chlorine or other halogens in chemoselective Suzuki reactions strongly supports its superior utility over less reactive analogs like 3-(Chloromethyl)-5-fluoropyridine [2].

Cross-Coupling Palladium Catalysis Regioselectivity

High-Value Application Scenarios for 3-(Bromomethyl)-5-fluoropyridine (CAS 120277-14-7)


Synthesis of Kinase Inhibitors and CNS Drug Candidates

The compound serves as a critical electrophilic building block for introducing a 5-fluoro-3-pyridylmethyl moiety into drug candidates [1]. The meta-fluorine substitution pattern is a common feature in kinase inhibitors (e.g., certain c-Met and Trk inhibitors) and CNS-penetrant drugs, where it optimizes target binding and metabolic stability . The high reactivity of the benzylic bromide allows for efficient alkylation of nitrogen, oxygen, or sulfur nucleophiles within complex pharmacophores [2].

Development of Next-Generation Agrochemicals and Crop Protection Agents

Halogenated pyridines are privileged scaffolds in agrochemicals (e.g., fungicides, herbicides). The 3-(Bromomethyl)-5-fluoropyridine scaffold enables the synthesis of novel analogs with improved potency and environmental profiles [1]. The bromomethyl handle facilitates the attachment of the pyridine core to diverse agrochemical moieties via robust, scalable nucleophilic substitution or cross-coupling chemistry, as highlighted by its use in patent literature for synthesizing novel active ingredients .

Synthesis of Novel Fluorinated Building Blocks via Cross-Coupling

The aryl bromide moiety makes 3-(Bromomethyl)-5-fluoropyridine an ideal partner for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings [1]. This allows for the rapid diversification of the pyridine core at the 3-position, generating libraries of 5-fluoropyridine derivatives with varied 3-substituents for SAR studies . Its superior reactivity compared to the chloro-analog ensures higher throughput and success rates in parallel synthesis efforts [2].

Quality Control and Analytical Reference Standard for Regioisomeric Purity

In pharmaceutical manufacturing, controlling the regioisomeric purity of intermediates is paramount. The distinct physical properties of 3-(Bromomethyl)-5-fluoropyridine, such as its specific boiling point (205.3°C) and density (1.632 g/cm³), are essential for developing and validating analytical methods (GC, HPLC) to ensure the absence of contaminating regioisomers like the 2,5- or 3,2-analogs [1]. This makes a high-purity source of the authentic compound crucial for quality control laboratories.

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